molecular formula C16H22N2O3 B1321330 tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate CAS No. 380358-27-0

tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B1321330
CAS No.: 380358-27-0
M. Wt: 290.36 g/mol
InChI Key: WAHZSIBAJJNUBF-UHFFFAOYSA-N
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Description

tert-Butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate is a carbamate-protected indole derivative widely used in medicinal chemistry and organic synthesis. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.37 g/mol . The compound is identified by CAS number 380358-27-0 and MDL number MFCD16618415 . Structurally, it features a 5-methoxy-substituted indole core linked via an ethyl group to a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, making it a key intermediate in drug discovery, particularly for serotonin receptor modulators and kinase inhibitors .

Properties

IUPAC Name

tert-butyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHZSIBAJJNUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyindole and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 5-methoxyindole is first deprotonated by the base, followed by the addition of tert-butyl carbamate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, influencing biological processes. For example, indole derivatives can modulate serotonin receptors, which play a crucial role in mood regulation and other neurological functions. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The indole ring’s substitution pattern significantly influences physicochemical and biological properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate Cl (5-position) C₁₅H₁₉ClN₂O₂ 294.78 1228552-16-6 Chlorine increases hydrophobicity and electron-withdrawing effects, potentially altering receptor binding .
tert-Butyl [2-(5-cyano-1H-indol-3-yl)ethyl]carbamate CN (5-position) C₁₆H₁₉N₃O₂ 285.35 N/A Cyano group enhances polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability .

Key Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 5-methoxy group in the target compound is electron-donating, which may stabilize resonance structures in binding interactions.
  • Hydrophobicity : Chlorine increases logP compared to methoxy, impacting membrane permeability .
Linker Group Modifications
Compound Name Linker Structure Molecular Formula Key Differences vs. Target Compound
tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate Piperidine ring C₁₉H₂₆N₂O₃ Rigid piperidine linker reduces conformational flexibility, potentially enhancing selectivity for specific targets .
tert-Butyl N-[2-(1H-indol-3-yl)ethyl]carbamate Ethyl linker (no substituent) C₁₅H₂₀N₂O₂ Lack of 5-methoxy group simplifies synthesis but reduces electronic diversity .

Key Insights :

  • Flexibility vs. Rigidity : Ethyl linkers (as in the target compound) offer greater rotational freedom compared to piperidine-based structures, which may influence binding kinetics .
Core Heterocycle Modifications
Compound Name Core Structure Molecular Formula Key Differences vs. Target Compound
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone C₁₄H₁₈ClN₃O₃ Benzimidazolone core introduces additional hydrogen-bonding sites and aromaticity, altering pharmacokinetics .

Key Insights :

Complex Derivatives with Additional Functional Groups
Compound Name Functional Group Yield Key Differences vs. Target Compound
tert-Butyl N-(2-{2-[(benzylcarbamoyl)difluoromethyl]-1H-indol-3-yl}ethyl)carbamate (11c) Difluoromethyl, benzylcarbamoyl 35% Bulkier substituents reduce synthetic accessibility but may improve target affinity .

Key Insights :

  • Synthetic Challenges : Complex substituents (e.g., difluoromethyl) lower yields compared to simpler derivatives like the target compound, highlighting a trade-off between functionality and practicality .

Biological Activity

tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate (CAS Number: 380358-27-0) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The compound features an indole structure, which is often associated with various pharmacological effects, including anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.37 g/mol
  • MDL Number : MFCD16618415

Research indicates that compounds with indole structures can interact with various cellular pathways. Specifically, the biological activity of this compound may involve:

  • Microtubule Disruption : Similar to other indole derivatives, this compound may destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Methuosis : It has been suggested that some indole derivatives can induce a unique form of cell death known as methuosis, characterized by cytoplasmic vacuolization without triggering apoptosis .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and related compounds:

Study Cell Line IC50 (μM) Mechanism Key Findings
Study 1GBM Cells10.0Microtubule disruptionInduces significant cytotoxicity and morphological changes .
Study 2MDA-MB-2312.5Apoptosis inductionEnhances caspase activity and causes cell cycle arrest .
Study 3Various Tumor Cells1.0 - 20.0MethuosisInduces vacuolization without apoptosis; effective across multiple cancer types .

Case Study 1: Induction of Methuosis

In a study exploring the effects of various indole derivatives, this compound was found to significantly induce vacuolization in treated GBM cells. At concentrations as low as 10 μM, robust cytoplasmic vacuoles were observed within hours of treatment, suggesting a potent methuotic effect .

Case Study 2: Microtubule Interaction

Another investigation focused on the microtubule-disrupting capabilities of indole derivatives. This compound demonstrated substantial inhibition of microtubule assembly at concentrations around 20 μM, comparable to known microtubule inhibitors like colchicine . This disruption was linked to increased cytotoxicity in cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate
Reactant of Route 2
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tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.